4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
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Overview
Description
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a synthetic organic compound characterized by the presence of fluorine atoms on both phenyl rings and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 4-fluorobenzaldehyde and 3-fluoropropoxybenzaldehyde, in the presence of a base like potassium carbonate.
Substitution Reactions:
Final Assembly: The final compound is assembled by coupling the substituted pyrimidine core with the fluorinated phenyl rings under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like nitro, amino, or alkyl groups.
Scientific Research Applications
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of the target’s activity, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine
- (4-Fluorophenyl)(3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazol-1-yl)methanone
- 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
Uniqueness
4-(4-Fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is unique due to its dual fluorination and pyrimidine core, which confer distinct electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O/c20-11-1-13-24-17-8-4-15(5-9-17)19-22-12-10-18(23-19)14-2-6-16(21)7-3-14/h2-10,12H,1,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXDZDANKONPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)F)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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